molecular formula C16H14N2O B5584502 2-Ethyl-3-phenylquinazolin-4-one CAS No. 5260-41-3

2-Ethyl-3-phenylquinazolin-4-one

Cat. No.: B5584502
CAS No.: 5260-41-3
M. Wt: 250.29 g/mol
InChI Key: FDLSIWMJFKVWIC-UHFFFAOYSA-N
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Description

Historical Context of Quinazolinone Scaffold Chemistry

The journey into the rich field of quinazolinone chemistry began in the latter half of the 19th century. The first derivative of quinazoline (B50416) was prepared by Griess in 1869. omicsonline.org It was not until 1903 that Gabriel reported a more satisfactory synthesis of the parent quinazoline ring system. omicsonline.org The name "quinazoline" itself was proposed by Widdege in 1887. omicsonline.org

Early synthetic methods, such as the Niementowski quinazolinone synthesis, which involves the condensation of anthranilic acid with amides, laid the groundwork for accessing the 4(3H)-quinazolinone core structure. tandfonline.com These foundational studies opened the door to the exploration of a vast chemical space, revealing that the quinazolinone ring is remarkably stable to oxidation, reduction, and hydrolysis. omicsonline.org This inherent stability has made it an attractive scaffold for further chemical modification and has been a key factor in its enduring importance in organic and medicinal chemistry. omicsonline.org

Chemical Importance of the Quinazolinone Core Structure in Heterocyclic Chemistry

The quinazolinone scaffold is widely recognized as a "privileged structure" in medicinal chemistry. nih.gov This designation is attributed to its ability to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities. nih.govchembk.com The fusion of a benzene (B151609) ring with a pyrimidine (B1678525) ring creates a bicyclic system that is present in over 200 naturally occurring alkaloids isolated from various plants, microorganisms, and animals. omicsonline.org

The chemical versatility of the quinazolinone core allows for substitutions at various positions, significantly influencing its biological effects. omicsonline.org This has led to the development of numerous quinazolinone derivatives with a wide array of therapeutic applications, including anticancer, anti-inflammatory, antibacterial, anticonvulsant, and antihypertensive properties. chembk.comnih.gov The stability and synthetic accessibility of the quinazolinone nucleus continue to inspire medicinal chemists to design and synthesize novel derivatives with potential therapeutic value. omicsonline.org

Specific Research Focus: 2-Ethyl-3-phenylquinazolin-4-one within the Quinazolinone Class

Within the extensive family of quinazolinones, this compound represents a specific derivative with a defined substitution pattern: an ethyl group at the 2-position and a phenyl group at the 3-position. This compound is available from various chemical suppliers, indicating its utility in research and development. chembk.com

While extensive, dedicated research focusing solely on this compound is not widely documented in publicly available literature, its structural features place it within a class of compounds of significant interest. For instance, a closely related compound, 3-(2,6-Dichlorophenyl)-2-ethyl-4-quinazolinone, has been noted for its sedative and antitussive properties. omicsonline.org This suggests that the 2-ethyl-3-phenyl substitution pattern can contribute to biological activity. The study of such specific derivatives is crucial for understanding the structure-activity relationships within the broader quinazolinone class.

Below are the key chemical data for this compound:

PropertyValueSource
CAS Number 5260-41-3 chembk.com
Molecular Formula C₁₆H₁₄N₂O chembk.comnih.gov
Molecular Weight 250.3 g/mol chembk.com
Melting Point 125-125.5 °C chembk.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-3-phenylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-2-15-17-14-11-7-6-10-13(14)16(19)18(15)12-8-4-3-5-9-12/h3-11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLSIWMJFKVWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352138
Record name 2-ethyl-3-phenylquinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5260-41-3
Record name 2-ethyl-3-phenylquinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Derivatization Strategies of 2 Ethyl 3 Phenylquinazolin 4 One

Functionalization at Exocyclic and Endocyclic Positions (e.g., C-2, N-3, C-4)

The reactivity of the 2-Ethyl-3-phenylquinazolin-4-one core is dictated by its distinct electronic and structural features. The primary sites for functionalization include the ethyl group at the C-2 position, the phenyl group at the N-3 position, and the carbonyl group at the C-4 position.

Alkylation and acylation reactions on the quinazolinone scaffold can occur at multiple sites, with the outcome often depending on the reaction conditions and the nature of the reagents. While the N-3 position is substituted with a phenyl group in the parent compound, precluding direct N-alkylation at this site without prior modification, related quinazolinone systems demonstrate that alkylation can be directed to other positions. For instance, in analogous 2-alkylquinazolin-4(3H)-ones, methylation using agents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) has been shown to selectively occur at the N-3 position when it is unsubstituted. derpharmachemica.com In the case of 2-phenyl-4-quinazolinone, alkylation with agents such as methyl iodide or ethyl iodide can lead to a mixture of N-alkylation and O-alkylation products, yielding N³-alkyl-2-phenyl-4-quinazolinone and 4-alkoxy-2-phenylquinazoline, respectively. google.com The ratio of these products is influenced by the "hardness" or "softness" of the alkylating agent and the solvent polarity. e3s-conferences.org

Acylation reactions can be targeted to various parts of the molecule. For instance, acylation of a hydrazide group introduced at the C-2 position is a common strategy for further derivatization. sapub.org Additionally, N-acylanthranilic acids are key intermediates in the synthesis of 2-substituted-3,1-benzoxazin-4-ones, which are direct precursors to 4(3H)-quinazolinones, highlighting the role of acylation in the construction of the core ring system itself. nih.gov

Table 1: Representative Alkylation Reactions on Quinazolinone Scaffolds
Starting MaterialReagentProduct(s)Reference
2-Ethylquinazolin-4(3H)-oneDMF-DMA2-Ethyl-3-methylquinazolin-4(3H)-one derpharmachemica.com
2-Phenyl-4-quinazolinoneEthyl Iodide4-Ethoxy-2-phenylquinazoline (major) and N³-Ethyl-2-phenyl-4-quinazolinone (minor) google.com
2-Phenylquinazoline-4-thioneMethyl Iodide / Dimethyl SulfateN³-methyl and S⁴-methyl products e3s-conferences.org

Nucleophilic substitution is a powerful tool for modifying the quinazolinone core, primarily at the C-2 and C-4 positions. To render these positions susceptible to nucleophilic attack, they must first be equipped with a suitable leaving group.

The C-4 carbonyl group can be converted into a more reactive chloro group. Treatment of a 4(3H)-quinazolinone with reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) yields a 4-chloroquinazoline derivative. nih.gov This chloro group can then be readily displaced by a variety of nucleophiles, including amines, alkoxides, and hydrazines, to introduce diverse functionalities at the C-4 position. researchgate.net

Similarly, the C-2 position can be activated for nucleophilic substitution. A common strategy involves starting with a 2-mercapto-3-phenylquinazolin-4(3H)-one or its tautomeric thione form. nih.gov The sulfur moiety can act as a leaving group itself or be S-alkylated (e.g., with ethyl chloroacetate) to form a thioether, which is an excellent leaving group. sapub.orgnih.gov This allows for the introduction of various nucleophiles at C-2. For example, reaction with hydrazine hydrate can replace the thioether group to form a 2-hydrazinyl derivative, which serves as a versatile intermediate for further reactions. sapub.org

Building upon the principles of nucleophilic substitution, the introduction of carbon and nitrogen nucleophiles allows for significant structural elaboration of the this compound framework.

Nitrogen nucleophiles, such as primary amines and hydrazines, are frequently used to functionalize the quinazolinone ring. As mentioned, 4-chloroquinazolines react readily with amines to yield 4-aminoquinazoline derivatives. researchgate.net A particularly useful transformation involves the reaction of a C-2 thioether derivative, such as ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, with hydrazine hydrate. sapub.org This reaction yields 2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-ylthio)acetohydrazide. The resulting hydrazide moiety is highly reactive and can be condensed with various electrophiles like aldehydes, ketones, and isothiocyanates to form Schiff bases, pyrazoles, and thiosemicarbazides, respectively, effectively appending new heterocyclic rings to the C-2 position via a flexible linker. sapub.org

Reactions with carbon nucleophiles, such as organometallic reagents, provide a direct route to C-C bond formation. While less common for direct substitution on the quinazolinone core without an activating group, derivatives like 4-chloroquinazolines can potentially undergo cross-coupling reactions (e.g., Suzuki or Stille coupling) with organoboron or organotin reagents to introduce new alkyl or aryl groups at the C-4 position.

Table 2: Functionalization via Nucleophilic Reactions
PositionIntermediateNucleophileProduct TypeReference
C-44-ChloroquinazolineAmines, Hydrazines4-Amino/Hydrazino-quinazolines researchgate.net
C-22-Thioether quinazolinoneHydrazine Hydrate2-Hydrazinyl-quinazolinone derivative sapub.org
C-2 (via hydrazide)2-Acetohydrazide quinazolinoneAromatic AldehydesSchiff Base derivatives sapub.org
C-2 (via hydrazide)2-Acetohydrazide quinazolinoneAcetyl AcetonePyrazole derivatives sapub.org

Ring Opening, Ring Contraction, and Ring Expansion Reactions

Transformations that alter the core heterocyclic structure of quinazolinone, including ring opening, contraction, and expansion, are synthetically valuable for creating novel scaffolds.

Ring Opening: The quinazolinone ring is generally stable but can be opened under specific conditions. For example, a catalyst-free, hydrated ring-opening has been developed where the addition of a water molecule to the imine carbon (C-2) leads to cleavage of the pyrimidine (B1678525) ring. rsc.org This process can be followed by acylation to yield N-arylformyl derivatives. Ring-opening of isatins with ureas can also lead to the formation of spiro-quinazolines, indicating a ring-opening/recyclization pathway. acs.org

Ring Contraction: Ring contraction of the quinazolinone system is less common but can be envisioned through rearrangement pathways. In related heterocyclic systems, such as quinoline (B57606) N-oxides, photochemical or thermal rearrangements can lead to intermediates that subsequently contract to form indole derivatives. researchgate.net A similar strategy could potentially be applied to quinazolinone N-oxides. The Favorskii rearrangement of cyclic α-halo ketones is a classic example of a base-induced ring contraction, which could theoretically be adapted to a suitably functionalized quinazolinone precursor. researchgate.net

Ring Expansion: Ring expansion reactions offer a route to larger heterocyclic systems like benzodiazepines. For 2-quinazolylnitrenes, generated from the corresponding tetrazolo[1,5-a]quinazoline, ring expansion can occur to form benzotriazacycloheptatetraene intermediates. josorge.com Furthermore, quinazoline (B50416) N-oxides have been shown to undergo ring expansion to benzodiazepines. nih.gov Another novel approach involves the annelation of a quinazolinone onto a lactam, followed by a reductive cleavage that results in a ring-enlarged benzo-fused diamine. acs.org

Oxidative and Reductive Modifications of the Quinazolinone Core

The quinazolinone ring system demonstrates considerable stability towards oxidative and reductive conditions. nih.gov However, specific reagents can modify the core.

Oxidative Modifications: While the heterocyclic core is robust, substituents can be oxidized. For instance, a 2-methyl group on the quinazolinone ring can be condensed with aldehydes, which is an indirect oxidative functionalization of the exocyclic carbon. Direct oxidation of the quinazolinone ring itself is not a common transformation and typically requires harsh conditions that may lead to degradation.

Reductive Modifications: The reduction of the quinazolinone core can be controlled to target either the pyrimidine or the benzene (B151609) ring. The C=N bond in the pyrimidine ring can be reduced to form a dihydroquinazolinone. Catalytic hydrogenation, for example using platinum oxide, can lead to the reduction of the benzene portion of the ring system, yielding octahydro-4(1H)-quinazolinones. nih.gov This transformation significantly alters the planarity and electronic properties of the molecule, converting the aromatic system into a saturated carbocycle. The C-4 carbonyl group can also be reduced, although this is less common than reactions at the C=N bond.

Formation of Novel Heterocyclic and Polycyclic Systems Incorporating the Quinazolinone Moiety

This compound is an excellent scaffold for the synthesis of more complex, fused heterocyclic systems. These reactions typically involve functional groups at the C-2 or N-3 positions that participate in intramolecular cyclization reactions.

A powerful strategy involves introducing a reactive side chain at the C-2 position. As discussed, a 2-hydrazinyl derivative can be condensed with various reagents to form new rings. For example, reaction of a 2-(acetohydrazide) quinazolinone with carbon disulfide leads to the formation of an oxadiazole ring fused to the side chain. sapub.org Similarly, reaction with phthalic anhydride yields an N-substituted isoindoledione derivative. sapub.org

Furthermore, radical-initiated cyclization reactions have been developed to construct ring-fused quinazolinones. Alkenes tethered to the quinazolinone core can undergo intramolecular cyclization initiated by hydroxyalkyl radicals, forming five- and six-membered rings fused to the quinazolinone scaffold. researchgate.net Tandem Staudinger–Aza-Wittig–Nucleophilic addition reactions have also been employed to synthesize complex systems like indolo[1,2-c]quinazolines from azide precursors. These advanced strategies highlight the utility of the quinazolinone core as a template for constructing diverse polycyclic architectures.

Table 3: Synthesis of Fused Systems from Quinazolinone Derivatives
Quinazolinone PrecursorReagent/ConditionFused System FormedReference
2-Acetohydrazide quinazolinoneCarbon DisulfideOxadiazole ring on C-2 side chain sapub.org
2-Acetohydrazide quinazolinonePhthalic AnhydrideIsoindoledione on C-2 side chain sapub.org
Alkene-tethered quinazolinoneHydroxyalkyl radicalFused five- or six-membered rings researchgate.net
Azide precursorTandem Staudinger–Aza-WittigIndolo[1,2-c]quinazolines

Synthesis of Fused Quinazolinone Derivatives

The synthesis of fused quinazolinone derivatives typically involves the cyclization of a quinazolinone precursor that has been functionalized with a reactive group. Common strategies include intramolecular cyclization reactions, cycloadditions, and metal-catalyzed cross-coupling reactions. These methods generally rely on the presence of specific functional groups on the quinazolinone core that can participate in ring-forming reactions.

A thorough review of the scientific literature did not yield specific examples of the synthesis of fused quinazolinone derivatives starting directly from this compound. The ethyl group at the 2-position is relatively unreactive under standard cyclization conditions, making it a challenging starting point for the construction of an additional fused ring. More commonly, synthetic routes to fused quinazolinones utilize precursors with more versatile functional handles, such as 2-thioxo, 2-chloromethyl, or 2-amino groups, which can be readily transformed into the necessary intermediates for cyclization.

Preparation of Spiro Compounds

Spiro compounds containing a quinazolinone moiety are a class of molecules with a three-dimensional architecture that is of interest in drug discovery. The synthesis of spiro-quinazolinones typically involves the reaction of a suitable quinazolinone precursor with a bifunctional reagent, leading to the formation of a spirocyclic system at one of the atoms of the quinazolinone ring.

Similar to the synthesis of fused derivatives, there is a lack of specific documented methods for the preparation of spiro compounds directly from this compound in the reviewed literature. The construction of a spiro center on the quinazolinone ring generally requires a reactive site amenable to spirocyclization. For instance, reactions often involve the carbonyl group at the 4-position or a functionalized substituent at the 2-position. The non-reactive nature of the 2-ethyl group presents a significant synthetic hurdle for the direct formation of spiro compounds from this particular starting material.

Applications in Chemical Synthesis and Materials Science Non Biological

Role as Synthetic Intermediates for Complex Organic Molecules

2-Ethyl-3-phenylquinazolin-4-one and its close derivatives are recognized as valuable synthetic intermediates for the construction of more complex molecular architectures. The quinazolinone scaffold provides a robust platform upon which further chemical modifications can be performed to build intricate, polycyclic, and functionally diverse organic compounds.

Research has demonstrated that the quinazolinone core can be elaborated through various chemical reactions. For instance, derivatives of 2-phenylquinazolin-4-one have been utilized as precursors in the synthesis of hybrid molecules incorporating other heterocyclic rings, such as thiazoles. In one study, a multi-step synthesis was employed to produce 3-(2-(2-phenylthiazol-4-yl)ethyl)-quinazolin-4(3H)-one derivatives. This process involved the initial synthesis of a primary amine containing a thiazole (B1198619) ring, which was then reacted with a benzoxazinone (B8607429) intermediate to yield the final quinazolinone-thiazole hybrids nih.gov.

Furthermore, the reactivity of the quinazolinone system allows for the introduction of various substituents, leading to a wide array of derivatives with potential applications in different areas of chemistry. The synthesis of 2,3-disubstituted-4(3H)-quinazolinones from anthranilic acid is a common strategy, where the introduction of different side chains can be achieved to create a library of complex molecules nih.gov. For example, 3-amino-2-ethyl-3H-quinazolin-4-one can be acylated to introduce new functionalities, as seen in the synthesis of 2-ethyl-3-((R)-2-phenylbutanoylamino)-3H-quinazolin-4-one nih.govresearchgate.netnih.gov.

The following table provides examples of complex molecules synthesized from quinazolinone derivatives, highlighting the versatility of this scaffold.

Starting Material DerivativeReagentsResulting Complex MoleculeReference
2-Mercapto-3-phenylquinazolin-4(3H)-oneEthyl chloroacetate (B1199739)Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate nih.gov
3-Amino-2-ethyl-3H-quinazolin-4-one2-Phenylbutanoyl chloride, Et3N2-Ethyl-3-(2-phenylbutanoylamino)-3H-quinazolin-4-one nih.govresearchgate.net
2-Substituted-3,1-benzoxazin-4-onePrimary amines2,3-Disubstituted 4(3H)-quinazolinones nih.gov

Potential in Ligand Chemistry and Organometallic Catalysis

The quinazolinone scaffold, with its nitrogen and oxygen atoms, possesses inherent potential for coordination with metal ions, making it a candidate for the development of novel ligands in organometallic chemistry. While specific research on this compound as a ligand is still an emerging area, the broader class of quinazolinone derivatives has shown promise in forming stable complexes with various transition metals.

The nitrogen atoms in the quinazoline (B50416) ring and the carbonyl oxygen can act as coordination sites. For instance, 2-(2-Hydroxyphenyl)quinazolin-4(3H)-ones have been successfully used as N,O-chelating ligands to construct Boron-difluoride (BF2) complexes urfu.ru. This suggests that this compound could also form complexes with a range of metals, potentially leading to catalysts with unique reactivity and selectivity.

The development of chiral quinazolinone ligands could be particularly valuable for asymmetric catalysis, a critical technology for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. The rigid structure of the quinazolinone core could provide a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in catalytic transformations. Although direct examples involving this compound are not yet prevalent in the literature, the fundamental structural features warrant further investigation into its potential in this domain.

Luminescent and Thermal Stability Properties for Material Science Applications

Quinazolinone derivatives are gaining attention in materials science due to their interesting photophysical properties, including fluorescence and luminescence. These characteristics make them promising candidates for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors.

Studies on various quinazolinone derivatives have revealed that their emission properties can be tuned by modifying the substituents on the quinazolinone core. For example, some 2-aryl(heteryl)quinazolinones are being investigated as starting materials for the synthesis of rigid polycyclic systems with potential applications as organic optical materials urfu.ru. The introduction of different functional groups can influence the intramolecular charge transfer (ICT) characteristics, leading to changes in the emission wavelength and quantum yield researchgate.net. Research on 2,3-dihydroquinazolin-4(1H)-one derivatives has shown that they can exhibit large Stokes shifts, and their fluorescence quantum yield and lifetime are solvent-dependent researchgate.net.

While specific data on the luminescent properties of this compound are not extensively reported, the general photophysical behavior of the quinazolinone class suggests that this compound could also exhibit interesting luminescent characteristics.

Precursors for Advanced Heterocyclic Compounds

The quinazolinone ring system serves as a versatile precursor for the synthesis of more complex, fused heterocyclic compounds. The strategic functionalization of the quinazolinone core allows for subsequent ring-forming reactions, leading to novel polycyclic architectures with unique chemical and physical properties.

Recent advances in synthetic methodologies have focused on the construction of 2,3-fused quinazolinones, which are of interest due to their increased rigidity and planarity rsc.org. These fused systems are often synthesized through transition-metal-catalyzed cyclizations, cycloadditions, and other cascade reactions rsc.org. For example, Rh(III)-catalyzed C-H/C-N annulation of a quinazolinone with diphenylacetylene (B1204595) has been used to synthesize polycyclic compounds urfu.ru.

Derivatives of 2-phenylquinazolin-4-one have been shown to be effective starting materials for these transformations. For instance, 2-mercapto-3-phenylquinazolin-4(3H)-one can be converted into intermediates that are then used to build other heterocyclic rings, such as thiazolidinone moieties nih.gov. The synthesis of novel 2,3-disubstituted quinazolin-4(3H)-one derivatives often involves the reaction of a hydrazide intermediate with various electrophilic reagents, leading to the formation of new heterocyclic rings attached to the quinazolinone core researchgate.net.

The following table summarizes some of the advanced heterocyclic systems that can be synthesized from quinazolinone precursors.

Quinazolinone PrecursorReaction TypeResulting Advanced HeterocycleReference
QuinazolinoneRh(III)-catalyzed C-H/C-N annulationPolycyclic fused quinazolinones urfu.ru
2-Mercapto-3-phenylquinazolin-4(3H)-one derivativeCyclocondensationThiazolidinone-fused quinazolinone nih.gov
2-Hydrazinyl-quinazolinone derivativeReaction with electrophilesVarious fused heterocyclic systems researchgate.net

These examples underscore the importance of this compound and its analogues as foundational molecules for the exploration of new and complex heterocyclic chemical space.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Ethyl-3-phenylquinazolin-4-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclocondensation of 2-aminobenzamide with ethyl phenylacetate or via oxidative coupling of benzyl alcohol derivatives under basic conditions. Key parameters include:

  • Catalysts : KAl(SO₄)₂·12H₂O enhances reaction efficiency in ethanol at 80°C .
  • Solvents : Ethanol or dimethyl sulfoxide (DMSO) optimizes reaction kinetics and product distribution .
  • Oxidants : Oxygen serves as a green oxidant in solvent-free systems, achieving yields up to 84% at 120°C .
    • Validation : Monitor intermediates via TLC and confirm purity via HPLC (>95%).

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : Assign peaks for the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) and phenyl protons (δ 7.2–7.8 ppm) .
  • X-ray Crystallography : Resolve the quinazolinone core and substituent orientation, confirming planarity and hydrogen-bonding interactions .
    • Data Interpretation : Compare crystallographic data (e.g., bond angles, torsion angles) with computational models (DFT).

Q. What biological activities are associated with this compound derivatives?

  • Methodological Answer : Screen for activities using:

  • Antimicrobial Assays : Follow CLSI M7-A5 guidelines for broth microdilution (MIC values against S. aureus or E. coli) .
  • Anticancer Profiling : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
    • Key Findings : Analogues with halogen substitutions (e.g., 4-Cl) show enhanced potency due to increased lipophilicity .

Q. How do structural modifications influence the structure-activity relationship (SAR) of quinazolinone derivatives?

  • Methodological Answer : Systematically vary substituents at positions 2 and 3:

  • Ethyl vs. Methyl Groups : Ethyl groups improve metabolic stability but reduce solubility .
  • Phenyl Ring Modifications : Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance antibacterial activity .
    • Data Tools : Use QSAR models to correlate logP values with bioactivity .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing byproducts?

  • Methodological Answer :

  • Temperature Gradients : Stepwise heating (60°C → 120°C) reduces side reactions like dimerization .
  • Catalyst Loading : Optimize KAl(SO₄)₂·12H₂O to 10 mol% for maximum turnover without excess waste .
  • Work-Up Strategies : Use recrystallization in methanol/water (7:3 v/v) to isolate pure crystals .

Q. How to resolve contradictions in reported physicochemical properties (e.g., melting points, solubility)?

  • Methodological Answer :

  • Standardization : Adopt USP guidelines for melting point determination (capillary method, 1°C/min heating) .
  • Solubility Profiling : Use shake-flask assays in PBS (pH 7.4) and DMSO, noting discrepancies due to polymorphic forms .
    • Case Study : Discrepancies in melting points (180–185°C vs. 190–192°C) may arise from differing crystallization solvents .

Q. What green chemistry approaches are viable for large-scale synthesis of this compound?

  • Methodological Answer :

  • Solvent-Free Systems : Employ ball milling or microwave-assisted synthesis to reduce ethanol/DMSO use .
  • Catalytic Recycling : Recover KAl(SO₄)₂·12H₂O via filtration and reactivation (calcination at 200°C) .
    • Sustainability Metrics : Calculate E-factors (kg waste/kg product) to compare methods .

Q. How can computational modeling predict the bioactivity of novel this compound analogues?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate binding to EGFR or DHFR enzymes (PDB IDs: 1M17, 3FRV) .
  • ADMET Prediction : Apply SwissADME to forecast pharmacokinetics (e.g., BBB permeability, CYP inhibition) .
    • Validation : Cross-check predictions with in vitro assays for hit prioritization.

Q. What strategies mitigate instability of this compound under acidic/basic conditions?

  • Methodological Answer :

  • pH Optimization : Store compounds in neutral buffers (pH 6–8) to prevent hydrolysis of the quinazolinone ring .
  • Protective Groups : Introduce tert-butoxycarbonyl (Boc) groups at reactive sites during synthesis .
    • Analytical Monitoring : Use stability-indicating HPLC methods to track degradation products .

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Feasible Synthetic Routes

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2-Ethyl-3-phenylquinazolin-4-one

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